molecular formula C19H25NO4 B3161854 2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol CAS No. 873336-44-8

2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol

Cat. No.: B3161854
CAS No.: 873336-44-8
M. Wt: 331.4 g/mol
InChI Key: ZNXFGALSWRNYSZ-UHFFFAOYSA-N
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Description

2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol is an organic compound with a complex molecular structure It features a benzyl group, a 2,4-dimethoxybenzyl group, and a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl groups on propane-1,3-diol, followed by the introduction of the benzyl and 2,4-dimethoxybenzyl groups through nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzyl groups can be reduced to form the corresponding alkanes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)propane-1,3-diol
  • 2-(2,4-Dimethoxybenzylamino)propane-1,3-diol
  • 2-(Benzyl(4-methoxybenzyl)amino)propane-1,3-diol

Uniqueness

2-(Benzyl(2,4-dimethoxybenzyl)amino)propane-1,3-diol is unique due to the presence of both benzyl and 2,4-dimethoxybenzyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[benzyl-[(2,4-dimethoxyphenyl)methyl]amino]propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-23-18-9-8-16(19(10-18)24-2)12-20(17(13-21)14-22)11-15-6-4-3-5-7-15/h3-10,17,21-22H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXFGALSWRNYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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